molecular formula C24H29FN2O5S B3413343 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one CAS No. 946217-05-6

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B3413343
CAS No.: 946217-05-6
M. Wt: 476.6 g/mol
InChI Key: VHHMVOADMDHREI-UHFFFAOYSA-N
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Description

This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, a structural motif known for conformational rigidity, which enhances binding specificity in pharmacological targets . The molecule is substituted with a 4-fluoro-3-methylbenzenesulfonyl group at position 4 and a 3-(4-methoxyphenyl)propan-1-one moiety at position 6. These substituents likely influence its solubility, metabolic stability, and receptor affinity.

Properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O5S/c1-18-17-21(8-9-22(18)25)33(29,30)27-15-16-32-24(27)11-13-26(14-12-24)23(28)10-5-19-3-6-20(31-2)7-4-19/h3-4,6-9,17H,5,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHMVOADMDHREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This involves the reaction of a suitable diazaspiro compound with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions.

    Introduction of the propan-1-one moiety: This step involves the reaction of the intermediate with 4-methoxyphenylpropan-1-one under acidic or basic conditions, depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of lysosomal phospholipase A2 (PLA2), an enzyme implicated in various inflammatory conditions and drug-induced toxicity. Inhibition of PLA2 may lead to anti-inflammatory effects, suggesting therapeutic applications in treating inflammatory diseases and possibly cancer.
  • Pharmacological Properties : The presence of the fluorinated aromatic component may enhance interactions with biological targets, leading to potential anticancer or anti-inflammatory effects. Preliminary studies indicate that it could modulate pathways associated with cell signaling and inflammation.

Synthetic Routes

The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one generally involves several steps:

  • Formation of the sulfonamide intermediate : This is achieved by reacting 4-fluoro-3-methylbenzenesulfonyl chloride with an appropriate amine.
  • Cyclization : The intermediate undergoes cyclization to form the spirocyclic structure.
  • Functionalization : Further reactions introduce additional functional groups, such as methoxy or phenyl groups, to yield the final product.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Inhibitory Effects on PLA2 : Research has shown that derivatives of this compound can effectively inhibit PLA2 activity, suggesting potential for developing anti-inflammatory drugs.
  • Anticancer Potential : Preliminary investigations indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanisms and efficacy in cancer therapy.
  • Pharmacodynamics Studies : Studies focusing on the interaction between this compound and specific receptors have revealed insights into its pharmacodynamics, highlighting its potential use as a therapeutic agent in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related spiro[4.5]decane derivatives:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notes
Target Compound 1-oxa-4,8-diazaspiro[4.5]decane 4-(4-Fluoro-3-methylbenzenesulfonyl), 8-(3-(4-methoxyphenyl)propan-1-one) C₂₄H₂₆FN₂O₅S 497.54* Hypothesized enhanced sulfonamide-driven receptor interaction.
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) 1,3-diazaspiro[4.5]decane 8-Phenyl, 3-(4-phenylpiperazinylpropyl) C₂₆H₃₁N₅O₂ 469.56 Reported CNS activity; structural rigidity enhances binding affinity.
8-[4,4-Bis(4-fluorophenyl)butyl]-3-heptyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one 1-oxa-3,8-diazaspiro[4.5]decane 8-Bis(4-fluorophenyl)butyl, 3-heptyl, 4-hydroxy-4-methyl C₃₁H₄₂F₂N₂O₃ 528.67 Lipophilic substituents may improve blood-brain barrier penetration.
8-[4,4-Bis(4-fluorophenyl)butyl]-4-methylene-3-(phenylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one 1-oxa-3,8-diazaspiro[4.5]decane 8-Bis(4-fluorophenyl)butyl, 4-methylene, 3-(phenylmethyl) C₃₁H₃₂F₂N₂O₂ 502.59 Aromatic substituents suggest potential kinase inhibition activity.

*Calculated molar mass based on molecular formula.

Key Observations

Substituent Diversity :

  • The target compound uniquely incorporates a benzenesulfonyl group (electron-withdrawing) and a 4-methoxyphenyl ketone , which may enhance solubility and hydrogen-bonding capacity compared to purely lipophilic analogs like .
  • Compound 13 uses a piperazine-propyl chain, likely improving CNS penetration, whereas the target compound’s methoxyphenyl group may favor peripheral tissue distribution.

Molecular Weight and Pharmacokinetics :

  • The target compound (497.54 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol), unlike the bulkier bis(4-fluorophenyl)butyl derivatives (e.g., , 528.67 g/mol).

Bioactivity Trends :

  • Spiro[4.5]decane derivatives with aryl-sulfonyl groups (e.g., the target compound) are often associated with protease or GPCR modulation, while piperazine-containing analogs (e.g., ) are linked to neurotransmitter receptor interactions.

Q & A

Q. What are the recommended synthetic routes for 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves a multi-step approach:
  • Step 1 : Prepare the spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) via cyclization of a diamine with a ketone or aldehyde under acidic conditions .

  • Step 2 : Introduce the 4-fluoro-3-methylbenzenesulfonyl group via sulfonylation using sulfonyl chlorides in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction time: 16–24 hours at room temperature .

  • Step 3 : Attach the 3-(4-methoxyphenyl)propan-1-one moiety through nucleophilic substitution or coupling reactions. Use column chromatography (silica gel, DCM:methanol 9:1) for purification .
    Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.

  • Adjust stoichiometry of sulfonyl chloride (1.1–1.3 equivalents) to minimize side products.

  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

    • Data Table : Synthetic Yields Under Varied Conditions
Reaction StepCatalystSolventYield (%)Purity (HPLC)
SulfonylationTEADCM6895%
SpirocyclizationH₂SO₄EtOH5289%

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm spirocyclic structure via characteristic proton splitting patterns (e.g., axial/equatorial protons in the spiro ring) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₂₄H₂₈FN₂O₄S; theoretical [M+H]⁺ = 477.18) .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the sulfonyl and methoxyphenyl groups .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Methodological Answer :
  • Modular Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents to assess electronic effects on bioactivity .

  • Spiro Ring Modifications : Vary the ring size (e.g., 5-membered vs. 6-membered spiro systems) to evaluate conformational flexibility .

  • In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs) .

    • Data Table : SAR Trends in Analog Series
Substituent (R)IC₅₀ (nM)Solubility (µg/mL)LogP
4-OCH₃120153.2
4-NO₂4584.1
4-OH280322.8

Q. How should researchers resolve contradictions in solubility and stability data across studies?

  • Methodological Answer :
  • Controlled Solubility Assays : Use standardized buffers (e.g., PBS pH 7.4, simulated gastric fluid) and measure solubility via UV-Vis spectroscopy. Note discrepancies due to polymorphic forms .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and compare HPLC profiles. Acidic/basic conditions may hydrolyze the sulfonamide bond .
  • Cross-Validate Sources : Prioritize peer-reviewed journals over vendor databases (e.g., exclude due to reliability concerns) .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • In Vitro Assays :

  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

  • Plasma protein binding: Use equilibrium dialysis or ultrafiltration .

  • In Vivo Studies :

  • Administer via IV/PO routes in rodents. Collect plasma samples at 0, 1, 2, 4, 8, 24 hours. Calculate AUC, Cₘₐₓ, and t₁/₂ .

    • Data Table : Comparative PK Parameters (Rat)
RouteDose (mg/kg)AUC₀–24 (h·ng/mL)t₁/₂ (h)
IV598002.8
PO1045004.1

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Bioavailability Optimization : Improve solubility via salt formation (e.g., HCl salt) or nanoformulation .
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites in plasma .
  • Target Engagement Studies : Employ PET imaging or pharmacodynamic biomarkers to confirm target modulation in vivo .

Specialized Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound in environmental or biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water:acetonitrile + 0.1% formic acid). Monitor transitions m/z 477→214 (quantifier) and 477→178 (qualifier) .
  • Sample Preparation : For plasma, use protein precipitation with acetonitrile (3:1 v/v). For environmental samples, employ solid-phase extraction (SPE) with Oasis HLB cartridges .

Q. How can computational methods enhance understanding of this compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Model the sulfonamide group’s electrophilicity and spiro ring strain using Gaussian 16 at the B3LYP/6-311+G(d,p) level .
  • MD Simulations : Simulate interactions with lipid bilayers to predict membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one

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